Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 173725-29-6
VCID: VC0061853
InChI: InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Molecular Formula: C26H51NO6
Molecular Weight: 473.695

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.: 173725-29-6

Cat. No.: VC0061853

Molecular Formula: C26H51NO6

Molecular Weight: 473.695

* For research use only. Not for human or veterinary use.

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside - 173725-29-6

Specification

CAS No. 173725-29-6
Molecular Formula C26H51NO6
Molecular Weight 473.695
IUPAC Name N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1
Standard InChI Key MEUSNGMLZAMARN-ZFXZZAOISA-N
SMILES CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Introduction

Chemical Structure and Identity

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a glycoside compound characterized by a beta-D-glucopyranoside core structure with specific modifications. The compound features an octadecyl (C18H37) chain connected via a glycosidic bond to the anomeric carbon of a modified glucose molecule. The glucose portion contains an acetamido group at the C-2 position, which replaces the typical hydroxyl group found in natural glucose . This unique structural arrangement combines both hydrophobic and hydrophilic elements, creating an amphiphilic molecule with distinctive chemical behavior and biological activities.

The compound consists of a carbohydrate moiety (2-acetamido-2-deoxy-beta-D-glucopyranoside) linked to a long hydrophobic chain (octadecyl group). The beta configuration at the anomeric carbon creates a specific spatial arrangement that contributes to its biological activity and molecular recognition properties . The acetamido group at position 2 provides additional hydrogen bonding capabilities that can influence interactions with biological targets.

Molecular Structure Data

ParameterValue
Molecular FormulaC26H51NO6
Molecular Weight473.7 g/mol
IUPAC NameN-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide
CAS Registry Number173725-29-6
InChIInChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1
InChIKeyMEUSNGMLZAMARN-ZFXZZAOISA-N
SMILESCCCCCCCCCCCCCCCCCCO[C@H]1C@@HNC(=O)C

Chemical and Physical Properties

Structural Characteristics

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside exhibits a dual nature due to its hydrophilic glucopyranoside head and hydrophobic octadecyl tail. The compound possesses several hydroxyl groups in its glucopyranoside moiety, making this portion water-soluble, while the long carbon chain creates a significant hydrophobic region . This amphiphilic character influences its solubility profile and potential applications in various biological systems.

The stereochemistry of the compound is precisely defined with specific configuration at each chiral center: (2R,3R,4R,5S,6R). This stereochemical arrangement is crucial for its molecular recognition properties and biological activities . The beta-configuration at the anomeric carbon creates a specific spatial orientation that differentiates it from alpha-configured counterparts.

Physical Properties

While specific physical properties data is limited in the available research, the compound's structure suggests certain characteristics. As an amphiphilic molecule, it likely exhibits limited water solubility but good solubility in organic solvents of medium polarity. The presence of multiple hydroxyl groups allows for hydrogen bonding, while the long aliphatic chain contributes to its lipophilic behavior. These properties make it potentially useful in applications requiring interaction with both aqueous and lipid environments.

Synthesis and Preparation

Synthetic Approaches

The synthesis of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves a series of reactions starting from commercially available 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine). A common synthetic route includes:

  • Protection of hydroxyl groups in the starting material

  • Selective activation of the anomeric position

  • Glycosylation reaction with octadecanol (C18H37OH) to form the glycosidic bond with beta stereoselectivity

  • Deprotection to yield the final product

The specific conditions for each step must be carefully controlled to ensure the desired stereochemistry and avoid side reactions. The beta-glycosidic linkage is typically achieved through neighboring group participation of the 2-acetamido group, which directs the incoming octadecanol to approach from the opposite side.

Biological Activity and Applications

Research Applications

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside and similar compounds are valuable in research contexts for:

  • Studying carbohydrate-protein interactions

  • Investigating cellular uptake mechanisms

  • Developing drug delivery systems leveraging amphiphilic properties

  • Synthesizing more complex glycoconjugates for biological studies

Structure-Activity Relationships

The biological activity of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside likely depends on several structural factors:

Understanding these structure-activity relationships can guide the design of related compounds with enhanced properties for specific applications.

Comparative Analysis

Comparison with Related Compounds

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside belongs to a broader family of glycoconjugates. Related compounds include:

CompoundKey DifferencesPotential Impact on Activity
Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosideContains acetyl groups at positions 3, 4, and 6Increased lipophilicity, different hydrogen bonding pattern
Octyl 2-acetamido-2-deoxy-beta-D-glucopyranosideShorter alkyl chain (C8 vs C18)Reduced hydrophobicity, potentially different membrane interactions
2-Acetamido-2-deoxy-beta-D-glucopyranosides with other alkyl chainsVariation in alkyl chain lengthSystematic changes in amphiphilicity affecting biological activity

The presence or absence of acetyl protecting groups significantly alters the compound's physical properties and potential biological activities. These structural variations allow researchers to fine-tune the balance between hydrophilicity and lipophilicity for specific applications .

Analytical Methods for Identification

Spectroscopic Identification

Several analytical techniques are typically employed to characterize and identify Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, particularly about the stereochemistry of the glycosidic bond.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the compound.

  • Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyls, amide, and ether linkages.

  • X-ray Crystallography: If crystals can be obtained, provides definitive three-dimensional structural information.

Chromatographic Analysis

Chromatographic techniques commonly used for purification and analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for derivatives

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